molecular formula C14H15N3OS B15013939 2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

Cat. No.: B15013939
M. Wt: 273.36 g/mol
InChI Key: XVNAGGSOOWHVPN-CXUHLZMHSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring and a methylphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide typically involves the reaction of 2-[(3-Methylphenyl)amino]acetohydrazide with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylphenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is unique due to its combination of a thiophene ring and a methylphenyl group, which imparts distinct electronic and steric properties. These features contribute to its versatility in various chemical reactions and its potential in diverse scientific applications.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H15N3OS/c1-11-4-2-5-12(8-11)15-10-14(18)17-16-9-13-6-3-7-19-13/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+

InChI Key

XVNAGGSOOWHVPN-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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